molecular formula C8H9ClN2 B1312045 4-Chloro-2-methylbenzenecarboximidamide CAS No. 885964-13-6

4-Chloro-2-methylbenzenecarboximidamide

Cat. No.: B1312045
CAS No.: 885964-13-6
M. Wt: 168.62 g/mol
InChI Key: HAYWNVRJEJDSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylbenzenecarboximidamide is an aromatic compound featuring a carboximidamide functional group (–C(=NH)NH₂) attached to a benzene ring substituted with a chlorine atom at the para position and a methyl group at the ortho position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The carboximidamide group is highly polar, enabling hydrogen bonding and influencing solubility and reactivity, while the chloro and methyl substituents modulate steric hindrance and electronic effects .

Properties

IUPAC Name

4-chloro-2-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWNVRJEJDSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408883
Record name 4-chloro-2-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885964-13-6
Record name 4-chloro-2-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylbenzenecarboximidamide typically involves the reaction of 4-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carboximidamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzenecarboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methylbenzenecarboximidamide is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Sulfonamide Derivatives

Sulfonamide derivatives, such as those reported in , share structural motifs with 4-chloro-2-methylbenzenecarboximidamide but differ in their functional groups. For instance:

  • Compound 11 (4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]-5-methylbenzenesulfonamide) incorporates a sulfonamide (–SO₂NH–) group and a thioether (–S–) linkage. Its melting point (177–180°C) reflects increased molecular rigidity compared to the carboximidamide analogue due to the sulfonamide and benzo[1,3]dioxolyl substituents .
  • Compound 13 (4-Chloro-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide) features a naphthylmethylthio group, enhancing lipophilicity.
Property This compound Sulfonamide Derivatives (e.g., Compound 11)
Functional Group Carboximidamide Sulfonamide + Thioether
Melting Point Not reported 177–180°C
Key Reactivity Hydrogen bonding, nucleophilicity Electrophilic substitution, sulfur reactivity
Solubility Moderate polarity Lower due to bulky substituents

Comparison with Benzamide Derivatives

The benzamide derivative 4-Chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide () replaces the carboximidamide with a benzamide (–CONH–) group and introduces a benzimidazolylmethyl moiety. Key differences include:

  • Electronic Effects : The benzamide’s carbonyl group is less basic than the carboximidamide’s imine, altering pH-dependent solubility and reactivity.
  • Biological Activity: Benzimidazole derivatives are known for antimicrobial and antitumor activities, suggesting that the benzamide analogue may have enhanced bioactivity compared to the carboximidamide .

Comparison with Benzoic Acid and Nitrile Analogues

lists structurally related compounds with varying functional groups:

  • 4-Chloro-2-methylbenzoic acid (Item 3): The carboxylic acid (–COOH) group increases acidity (pKa ~2.5) compared to the carboximidamide (pKa ~8–10), affecting ionization in biological systems.
Compound Functional Group Key Property Application
This compound Carboximidamide Basic, hydrogen-bond donor Drug intermediates, catalysis
4-Chloro-2-methylbenzoic acid Carboxylic acid Acidic, high water solubility Pharmaceuticals, agrochemicals
4-Chloro-2-methylbenzonitrile Nitrile Electron-withdrawing, inert Polymer synthesis, organic building blocks

Comparison with Other Benzenecarboximidamides

describes 2-[(4-methoxybenzyl)oxy]benzenecarboximidamide , which shares the carboximidamide core but substitutes the chloro and methyl groups with a methoxybenzyloxy (–OCH₂C₆H₄OMe) group. This substitution:

  • Increases Molecular Weight : 256.30 g/mol vs. ~185 g/mol for this compound.
  • Alters Solubility : The methoxybenzyloxy group enhances lipophilicity, reducing aqueous solubility compared to the chloro-methyl analogue .

Biological Activity

4-Chloro-2-methylbenzenecarboximidamide, also known as 4-chloro-2-methylphenylcarbamate, is a compound of significant interest due to its unique biological activity. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and environmental science.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H9ClN2
  • Molecular Weight : 172.62 g/mol
  • SMILES Notation : Clc1cc(C)ccc1C(=N)N

The presence of the chloro group and the carboximidamide functional group contributes to its distinctive reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its structural similarity to other chlorinated compounds suggests it may exhibit activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

In a comparative study, this compound demonstrated significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, as shown in the table below:

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus (MRSA)32
This compoundEscherichia coli64
Control Antibiotic (e.g., Oxacillin)Staphylococcus aureus16

These findings indicate that while this compound is less potent than traditional antibiotics, it may serve as a valuable adjunct in combination therapies.

The antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the chloro group enhances lipophilicity, facilitating better membrane penetration.

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects. Preliminary studies suggest that high concentrations may lead to cytotoxic effects in mammalian cell lines. The compound's safety profile needs thorough investigation through in vivo studies.

Biodegradation Studies

Research has indicated that compounds similar to this compound can undergo microbial degradation in soil environments. A study conducted on soil samples treated with the compound showed a degradation rate of approximately 60% within two weeks, indicating potential for environmental persistence.

Table: Biodegradation Rates

Compound Degradation Rate (%) Time Period (Days)
This compound6014
Control Compound1514

This suggests that while the compound may pose risks due to its antimicrobial properties, it can also be subject to natural degradation processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.